molecular formula C14H12O3 B024091 4-(Benzyloxy)-3-hydroxybenzaldehyde CAS No. 4049-39-2

4-(Benzyloxy)-3-hydroxybenzaldehyde

Cat. No. B024091
CAS RN: 4049-39-2
M. Wt: 228.24 g/mol
InChI Key: HUNGEAFDVLSPAM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 4-(Benzyloxy)-3-hydroxybenzaldehyde involves multiple steps, including O-alkylation and Vilsmeier-Hack (V-H) reactions. For instance, a related compound, 4-benzyloxy-2-methoxybenzaldehyde, was synthesized with an overall yield of 82.26%, indicating efficient pathways for synthesizing such complex molecules under optimized conditions such as catalyst selection, reaction time, and temperature control (Lu Yong-zhong, 2011).

Molecular Structure Analysis

The molecular structure of related compounds shows significant influence from substituent groups on the benzene ring, affecting the ring geometry and molecular interactions. Studies on dimethoxybenzaldehyde derivatives, for example, have demonstrated that ortho-dimethoxy groups can lead to significant changes in ring geometry, supporting the Angular Group Induced Bond Alternation (AGIBA) concept (T. Krygowski et al., 1998).

Chemical Reactions and Properties

Palladium-catalyzed Heck-type coupling reactions have been used to synthesize derivatives of 4-(Benzyloxy)-3-hydroxybenzaldehyde, indicating the compound's utility in forming complex molecules like lipoxin analogues. These reactions showcase the compound's reactivity and its potential as a precursor in synthetic organic chemistry (J. Nokami et al., 1998).

Physical Properties Analysis

The physical properties of similar compounds, such as solubility, crystallinity, and photophysical characteristics, have been extensively studied. For example, the photophysical properties of 4-hydroxy-3,5-dimethoxybenzaldehyde have been investigated, revealing insights into the intramolecular charge transfer and hydrogen bonding effects, which are crucial for understanding the behavior of 4-(Benzyloxy)-3-hydroxybenzaldehyde in various environments (T. Stalin & N. Rajendiran, 2005).

Chemical Properties Analysis

The chemical properties of 4-(Benzyloxy)-3-hydroxybenzaldehyde can be inferred from studies on related compounds, focusing on reactivity patterns, especially in the presence of different reagents and conditions. For example, the reactivity of similar hydroxybenzaldehyde compounds in water under the Ugi four-component reaction conditions highlights the versatility of such compounds in synthesizing a wide range of derivatives, including benzo[b]furan derivatives, under environmentally benign conditions (E. Vessally et al., 2013).

Scientific Research Applications

Antimicrobial Activity

  • Scientific Field : Pharmaceutical and Medicinal Chemistry .
  • Summary of Application : 4-(Benzyloxy)-3-hydroxybenzaldehyde is used in the synthesis of novel chalcone derivatives, which have wide applications in pharmaceutical and medicinal chemistry .
  • Methods of Application : The chalcone derivatives were synthesized by coupling with aromatic substituted aldehyde. The synthesized compounds were characterized by IR, 13C NMR, 1H NMR, and Mass spectra .
  • Results or Outcomes : The synthesized compounds were screened for antimicrobial activity .

Synthesis of Complex Organic Compounds

  • Scientific Field : Organic Chemistry .
  • Summary of Application : 4-(Benzyloxy)-3-methoxybenzaldehyde, a similar compound to 4-(Benzyloxy)-3-hydroxybenzaldehyde, is used in the synthesis of complex organic compounds .
  • Methods of Application : This compound reacts with benzohydrazide to yield (E)-N′-(4-benzyloxy-3-methoxybenzylidene)benzohydrazide .
  • Results or Outcomes : The reaction results in the formation of a new compound, (E)-N′-(4-benzyloxy-3-methoxybenzylidene)benzohydrazide .

Medical Depigmentation

  • Scientific Field : Dermatology .
  • Summary of Application : Monobenzone, also called 4-(Benzyloxy)phenol and monobenzyl ether of hydroquinone (MBEH), is used as a topical drug for medical depigmentation .
  • Methods of Application : Monobenzone is applied topically to permanently depigment normal skin surrounding vitiliginous lesions only in patients with disseminated (greater than 50 percent of body surface area) idiopathic vitiligo .
  • Results or Outcomes : The topical application of monobenzone in animals increases the excretion of melanin from melanocytes. The same action is thought to be responsible for the depigmenting effect of the drug in humans .

Crystalline Effects Study

  • Scientific Field : Physical Chemistry .
  • Summary of Application : The properties of 4-(benzyloxy)benzaldehyde (BBA), as a pharmaceutically important compound, have been investigated through the density functional theory (DFT) calculations .
  • Methods of Application : The properties of original crystalline and optimised gaseous structures have been evaluated to recognise the crystalline effects .
  • Results or Outcomes : The results indicated that the structural shape of BBA is significantly changed in the optimised gaseous system, showing significant crystalline effects on the geometrical positions .

Crystalline Effects Study

  • Scientific Field : Physical Chemistry .
  • Summary of Application : The properties of 4-(benzyloxy)benzaldehyde (BBA), as a pharmaceutically important compound, have been investigated through the density functional theory (DFT) calculations .
  • Methods of Application : The properties of original crystalline and optimised gaseous structures have been evaluated to recognise the crystalline effects .
  • Results or Outcomes : The results indicated that the structural shape of BBA is significantly changed in the optimised gaseous system, showing significant crystalline effects on the geometrical positions .

Retinal Disorders Treatment

  • Scientific Field : Medicinal Chemistry .
  • Summary of Application : PPARα is a promising drug target for diabetic retinopathy and age-related macular degeneration .
  • Methods of Application : A first-generation lead 4a (A91) showed proof-of-concept in vivo efficacy in a streptozotocin-induced vascular leakage model (rat) and preliminary pharmacokinetic assessment .
  • Results or Outcomes : The studies identified a pipeline of candidates positioned for detailed PK/PD and pre-clinical evaluation .

properties

IUPAC Name

3-hydroxy-4-phenylmethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c15-9-12-6-7-14(13(16)8-12)17-10-11-4-2-1-3-5-11/h1-9,16H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUNGEAFDVLSPAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70340081
Record name 4-(Benzyloxy)-3-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70340081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzyloxy)-3-hydroxybenzaldehyde

CAS RN

4049-39-2
Record name 4-Benzyloxy-3-hydroxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4049-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Benzyloxy)-3-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70340081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A stirred solution of sodium hydroxide (16.8 g) in water (32 mL) at 20° C. is treated with dimethyl sulfoxide (560 mL). It is then treated with 3,4-dihydroxy-benzaldehyde (56.9 g), portionwise during 5 minutes, while keeping the temperature at 20° C. It is then treated with benzyl bromide (49.7 mL), portionwise, at 20° C. The solution is then heated at 80° C. for 6 hours and then allowed to stand at room temperature overnight. After dilution with ice-water (2240 mL) the solution is extracted with diethyl ether (1×1000 mL, 2×250 mL). The combined ether extracts are washed with water, dried over magnesium sulfate and concentrated, to give an oily solid, which is recrystallized from a mixture of ethyl acetate and isopropanol, to give 4-benzyloxy-3-hydroxybenzaldehyde (60.9 g), in the form of pale yellow crystals, m.p. 118°-120° C.
Quantity
16.8 g
Type
reactant
Reaction Step One
Quantity
560 mL
Type
reactant
Reaction Step One
Name
Quantity
32 mL
Type
solvent
Reaction Step One
Quantity
56.9 g
Type
reactant
Reaction Step Two
Quantity
49.7 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 5.52 g (40 mmol) of 3,4-dihydroxybenzaldehyde, 6.09 g (44 mmol) of potassium carbonate, 70 mg of potassium iodide, 110 ml of acetone and 6.84 g (40 mmol) of benzyl bromide was refluxed for 15 hours. Thereafter, the mixture was cooled, the reaction suspension was filtered and the filtrate was evaporated down. Chromatography of the residue over silica gel using 9:1 toluene/ethyl acetate gave 3.6 g of 4-benzyloxy-3-hydroxybenzaldehyde.
Quantity
5.52 g
Type
reactant
Reaction Step One
Quantity
6.09 g
Type
reactant
Reaction Step One
Quantity
6.84 g
Type
reactant
Reaction Step One
Quantity
70 mg
Type
catalyst
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a mixture of 3,4-dihydroxybenzaldehyde (21.6 g), potassium carbonate (21.56 g) and N,N-dimethylformamide (200 mL) was added dropwise benzyl bromide (18.5 mL) under ice-cooling, and the resulting mixture was stirred at room temperature for 16 hours. Two mol/L hydrochloric acid (40 mL) was added to the reaction mixture and the whole was extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel (eluent: ethyl acetate/hexane=1/5) to give the title compound (19.0 g).
Quantity
21.6 g
Type
reactant
Reaction Step One
Quantity
21.56 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
18.5 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(Benzyloxy)-3-hydroxybenzaldehyde
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4-(Benzyloxy)-3-hydroxybenzaldehyde
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4-(Benzyloxy)-3-hydroxybenzaldehyde
Reactant of Route 4
4-(Benzyloxy)-3-hydroxybenzaldehyde
Reactant of Route 5
4-(Benzyloxy)-3-hydroxybenzaldehyde
Reactant of Route 6
Reactant of Route 6
4-(Benzyloxy)-3-hydroxybenzaldehyde

Citations

For This Compound
67
Citations
C Vanucci-Bacqué, S Chaabouni, I Fabing… - Tetrahedron …, 2014 - Elsevier
… To investigate the effect of the 5-OMe group, 4-benzyloxy-3-hydroxybenzaldehyde (9) was prepared 7 and reacted with CuBr (0.5 equiv) under the same experimental conditions as …
Number of citations: 5 www.sciencedirect.com
RK Ferenczi, TZ Illyés, SB Király… - Current Organic …, 2019 - ingentaconnect.com
… By following Chen et al.’s sequence, (+)-(1S,2S)-18 was subjected to a Mitsunobu reaction [30] with 4-benzyloxy-3hydroxybenzaldehyde under the reported conditions resulting in the …
Number of citations: 2 www.ingentaconnect.com
W Gu, X Jing, X Pan, ASC Chan, TK Yang - Tetrahedron Letters, 2000 - Elsevier
… In this reaction the absolute configuration of the C 3 -position was converted completely by an S N 2-type nucleophilic displacement of 4-benzyloxy-3-hydroxybenzaldehyde. Two benzyl …
Number of citations: 44 www.sciencedirect.com
W Gu, X Chen, X Pan, ASC Chan, TK Yang - Tetrahedron: Asymmetry, 2000 - Elsevier
… A solution of PPh 3 (520 mg, 2.0 mmol) and (1S,2S)-6 (500 mg, 1.8 mmol) in dry THF (10 mL) was added dropwise to a solution of 4-benzyloxy-3-hydroxybenzaldehyde 11 (450 mg, 2.0 …
Number of citations: 32 www.sciencedirect.com
T Kametani, K Fukumoto - Journal of the Chemical Society (Resumed), 1964 - pubs.rsc.org
Oxidation of the diphenyl ether (IV) with potassium permanganate in acetone gave the dicarboxylic acid (VII) which with thionyl chloride gave the diacid chloride (VIII). An Arndt-Eistert …
Number of citations: 7 pubs.rsc.org
H TANAKA, I KATO, K ITO - Chemical and pharmaceutical bulletin, 1987 - jstage.jst.go.jp
The condensation reaction of 3-benzyloxy-4-hydroxybenzaldehyde with 2, 3-epoxy-3-[(3, 4-dimethoxymethoxy) pheny1]-1-propanol, prepared from caffeic acid in four steps, afforded …
Number of citations: 43 www.jstage.jst.go.jp
X Chen, X Ren, K Peng, X Pan, ASC Chan… - Tetrahedron …, 2003 - Elsevier
… ,8S)-3 with 4-benzyloxy-3-hydroxybenzaldehyde in place of … -Obn group in 4-benzyloxy-3-hydroxybenzaldehyde is much … reaction of 4-benzyloxy-3-hydroxybenzaldehyde with the rigid 1…
Number of citations: 19 www.sciencedirect.com
Y Yadav, EA Owens, V Sharma, R Aneja… - European Journal of …, 2014 - Elsevier
We have recently demonstrated that hydroxychavicol is a major constituent and the most active biophenolic of Piper betel leaves with significant antiproliferative activity in the micro …
Number of citations: 21 www.sciencedirect.com
DHR Barton, RH Hesse, GW Kirby - Journal of the Chemical Society …, 1965 - pubs.rsc.org
We now present experimental evidence that the" berberine bridge" is a cyclised N-methyl group. This concept was first suggested at a Conference on" The Biosynthesis of Natural …
Number of citations: 37 pubs.rsc.org
B Schneider, K Huml, V Rejholec - Collection of Czechoslovak …, 1991 - cccc.uochb.cas.cz
Forty nine three-dimensional crystal structures of a benzylphenyl ether fragment retrieved from the Cambridge Structural Database were confronted with computed conformational maps …
Number of citations: 4 cccc.uochb.cas.cz

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